2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. This compound is of significant interest due to its potential biological activities, including antimicrobial and antitubercular properties . The structure of this compound features a thieno[3,2-d]pyrimidinone core, which is known for its versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno Ring: The initial step involves the construction of the thieno ring, which can be achieved through cyclization reactions of appropriate thiophene derivatives.
Pyrimidinone Formation: The thieno ring is then subjected to condensation reactions with urea or thiourea derivatives to form the pyrimidinone core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidinone ring or the thieno ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the mercapto group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced thieno or pyrimidinone derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby exerting its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substituents attached to the thieno and pyrimidinone rings.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group instead of a mercapto group and exhibit different biological activities.
Uniqueness
2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl and mercapto groups contribute to its potential as an antitubercular agent, distinguishing it from other thienopyrimidinones.
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c1-13-4-3-11-8(12)7-6(2-5-15-7)10-9(11)14/h2-5H2,1H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQGYNGQOHEZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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